![molecular formula C8H10O2 B1606838 3-Methoxy-2-methylphenol CAS No. 6971-52-4](/img/structure/B1606838.png)
3-Methoxy-2-methylphenol
Overview
Description
3-Methoxy-2-methylphenol, also known by its IUPAC name, is a chemical compound with the molecular formula C8H10O2 . It has a molecular weight of 138.17 . The compound is liquid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H10O2/c1-6-7(9)4-3-5-8(6)10-2/h3-5,9H,1-2H3
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Chemical Reactions Analysis
One documented reaction involving this compound is its condensation with 2-ethoxyvinylphosphonic dichloride in dioxane in the presence of trifluoroacetic acid. This reaction results in the formation of 5,13-dimethoxy-4,14-dimethyl-1-phospha-2,16-dioxatetracyclo[7.7.1.03,8.010,15]heptadeca-3,5,7,10,12,14-hexaene 1-oxide and 2-hydroxy-7-methoxy-8-methyl-2-oxobenzo .Physical And Chemical Properties Analysis
This compound is a liquid . It has a molecular weight of 138.17 .Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis of Derivatives : 3-Methoxy-2-methylphenol is used in the synthesis of various chemical compounds. For instance, it has been used in the synthesis of 1,8-dimethyl-5-methoxytetralin-6-ol through a process involving hydrogenation, protection, alkylation, cyclisation, and deprotection (Banerjee, Poon, & Bedoya, 2013). Additionally, it has been utilized in creating (E)-2-methoxy-6-(R-imino)methylphenols through condensation with primary amines (Dikusar, 2012).
Atmospheric Reactivity : The compound has relevance in atmospheric chemistry, particularly concerning wood smoke emissions. Its derivatives, like 2-methoxyphenol (guaiacol), have been studied for their reaction rates with hydroxyl radicals, which is important for understanding atmospheric reactivity and potential environmental impacts (Coeur-Tourneur, Cassez, & Wenger, 2010).
Hydrogen Bond Studies : Studies on 2-methoxyphenol, a closely related compound, have shown that it forms weak complexes with toluene solvent molecules through unusual intra- and intermolecular hydrogen bonds. This is significant for understanding molecular interactions and solvent effects (Zheng et al., 2006).
Oxidative Transformations : The compound is involved in oxidative transformation studies. For instance, a series of 2-methoxy and 2-methylphenols have been subjected to oxygenative oxidation reactions to explore the best conditions for preparing orthoquinonoid cyclohexadienone synthons (Quideau et al., 2003).
Environmental and Analytical Chemistry
Gas-Phase Reactions : The gas-phase reactions of methoxyphenols, including those related to this compound, have been studied in environmental contexts. This includes investigations of their reactions with nitrate radicals in the atmosphere, which helps in understanding the atmospheric lifetimes and reactivity of these compounds (Lauraguais et al., 2016).
Thermochemistry and Hydrogen Bonds : Thermochemical studies of methoxyphenols, including their formation of strong intermolecular and intramolecular hydrogen bonds, have been conducted. These studies are crucial for understanding the energetic and structural properties of such compounds (Varfolomeev et al., 2010).
Analytical Methods : Analytical methods have been developed for the simultaneous determination of various methoxyphenols, including 2-methoxyphenol, in urine. Such methods are important for environmental and health monitoring (Bieniek, 2003).
Biomedical Research
Radical Scavenging Activities : Studies have been conducted on the radical scavenging activities of compounds derived from methoxyphenols, indicating their potential in antioxidant applications (Alaşalvar et al., 2014).
Anti-Inflammatory Components : Research into new anti-inflammatory aromatic components from sources like Antrodia camphorata has led to the isolation of compounds related to methoxyphenols, suggesting their potential in developing anti-inflammatory drugs (Chen et al., 2013).
Safety and Hazards
Mechanism of Action
- 3-Methoxy-2-methylphenol is a compound with the chemical formula C8H10O2 .
- Its primary targets remain elusive due to the lack of comprehensive studies. However, similar compounds with methoxy and methyl substitutions on a phenol ring have been investigated for potential antioxidant and anti-inflammatory properties .
Target of Action
properties
IUPAC Name |
3-methoxy-2-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-6-7(9)4-3-5-8(6)10-2/h3-5,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRZAUFJHUZRTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60290102 | |
Record name | 3-Methoxy-2-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60290102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6971-52-4 | |
Record name | 3-Methoxy-2-methylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6971-52-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxy-2-methylphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006971524 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 3-methoxy-2-methyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66560 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Methoxy-2-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60290102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What natural sources contain 3-methoxy-2-methylphenol, and what other compounds are often found alongside it?
A1: this compound, also known as 5-hydroxy-2-methoxytoluene, is found in the waxy coatings of Scilla bifolia plants. [] This species contains a diverse range of long-chain resorcinols and alkane-1,3-diols. Alongside this compound, researchers identified other compounds like 1-alkyl-3,5-dimethoxybenzenes, 5-alkyl-3-methoxyphenols, 5-alkyl-2-methylresorcinols, 5-alkylresorcinols, and 1,3-alkanediols. [] Additionally, this compound has been identified as a metabolite named maristachone F, isolated from the endophytic fungus Cercophora samala associated with the plant Mitragyna inermis. []
Q2: How does the structure of this compound influence its reactivity?
A2: The presence of both a methoxy group and a methyl group on the aromatic ring of this compound significantly influences its reactivity. For example, when reacted with 2-ethoxyvinylphosphonic dichloride, the reaction proceeds specifically at the phenolic hydroxyl group. [] This selectivity is likely due to the electron-donating effects of the methoxy and methyl substituents, increasing the nucleophilicity of the phenolic oxygen. Furthermore, when exposed to AlBr3 and UV irradiation, this compound undergoes a methyl group transposition, resulting in an equilibrium mixture of various methoxycresols. [] This rearrangement suggests that the methyl group adjacent to the phenol is activated towards migration, potentially due to the stabilization of a carbocation intermediate by the neighboring electron-donating groups.
Q3: What advanced analytical techniques have been used to characterize this compound and related compounds found in natural sources?
A3: A combination of Gas Chromatography (GC), Gas Chromatography-Mass Spectrometry (GC/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy played a crucial role in identifying and characterizing this compound and its related compounds in Scilla bifolia wax. [] Researchers utilized two-dimensional NMR experiments to establish the precise regiochemistry of the isolated compounds. Furthermore, they employed computer spin-simulation of 1H-NMR spectra to confirm and refine the complete NMR assignments, solidifying the structural elucidation of these naturally occurring compounds. []
Q4: Are there any known biological activities associated with this compound?
A4: While specific studies focusing on the biological activity of this compound are limited, its presence as a metabolite in Cercophora samala, a fungus known to produce bioactive compounds, suggests potential biological relevance. [] Further research is needed to explore its potential therapeutic applications.
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